molecular formula C13H9FO2 B6377535 6-(3-Fluorophenyl)-2-formylphenol, 95% CAS No. 1258634-92-2

6-(3-Fluorophenyl)-2-formylphenol, 95%

Cat. No. B6377535
CAS RN: 1258634-92-2
M. Wt: 216.21 g/mol
InChI Key: VDDCOXHLECSHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Fluorophenyl)-2-formylphenol, 95% (6-F2FP) is a phenolic compound with a wide range of applications in scientific research. It is used in organic synthesis and as a chemical intermediate in the production of various organic compounds. Its unique properties make it an ideal choice for many laboratory experiments and applications. In

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-formylphenol, 95% is not clearly understood. However, it is believed to act as a competitive inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. It is also believed to inhibit the activity of certain transporters, which can affect the absorption and distribution of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Fluorophenyl)-2-formylphenol, 95% are not well understood. However, it is believed to have an inhibitory effect on certain enzymes involved in the metabolism of drugs and other compounds. Additionally, it is believed to have an inhibitory effect on certain transporters, which can affect the absorption and distribution of drugs and other compounds.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(3-Fluorophenyl)-2-formylphenol, 95% in laboratory experiments is its ease of synthesis. It can be synthesized in a two-step process with a purity of 95%. Additionally, it is a relatively non-toxic compound, making it safe to handle in the lab. However, one of the main limitations of using 6-(3-Fluorophenyl)-2-formylphenol, 95% is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for 6-(3-Fluorophenyl)-2-formylphenol, 95% research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, research could be conducted to explore its potential applications in drug development and other areas of scientific research. Additionally, research could be conducted to investigate its potential uses as a fluorescent probe. Finally, research could be conducted to explore its potential uses in the synthesis of other organic compounds.

Synthesis Methods

6-(3-Fluorophenyl)-2-formylphenol, 95% can be synthesized by a simple two-step process. The first step involves the reaction of 3-fluorobenzaldehyde with formic acid in the presence of a base catalyst. This reaction yields 6-(3-fluorophenyl)-2-formylphenol. The second step involves the purification of the product via recrystallization. The product obtained is a white crystalline solid with a purity of 95%.

Scientific Research Applications

6-(3-Fluorophenyl)-2-formylphenol, 95% is widely used in scientific research as a chemical intermediate in the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, pesticides, dyes, and other organic compounds. Additionally, 6-(3-Fluorophenyl)-2-formylphenol, 95% is used in the synthesis of fluorescent probes, which are used to detect biological molecules such as proteins and nucleic acids. It is also used to study the mechanism of action of various drugs, such as anticonvulsants and antipsychotics.

properties

IUPAC Name

3-(3-fluorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-11-5-1-3-9(7-11)12-6-2-4-10(8-15)13(12)16/h1-8,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDCOXHLECSHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685038
Record name 3'-Fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Fluorophenyl)-2-formylphenol

CAS RN

1258634-92-2
Record name 3'-Fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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